molecular formula C23H24FNO3 B11382311 4-butoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-butoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11382311
M. Wt: 381.4 g/mol
InChI Key: LPEGWPBYPVEKPM-UHFFFAOYSA-N
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Description

4-Butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a butoxy group, a fluorophenyl group, and a furan group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine derivative.

    Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol derivative reacts with the benzamide core under acidic or basic conditions.

    Attachment of the Fluorophenyl and Furan Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated precursors and catalysts such as palladium on carbon are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-Butoxy-N-[(2-bromophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-Butoxy-N-[(2-iodophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide

Uniqueness

4-Butoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

4-butoxy-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H24FNO3/c1-2-3-14-27-20-12-10-18(11-13-20)23(26)25(17-21-8-6-15-28-21)16-19-7-4-5-9-22(19)24/h4-13,15H,2-3,14,16-17H2,1H3

InChI Key

LPEGWPBYPVEKPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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